molecular formula C18H20N4O2 B2388628 chroman-2-yl(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone CAS No. 2097858-76-7

chroman-2-yl(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone

Cat. No.: B2388628
CAS No.: 2097858-76-7
M. Wt: 324.384
InChI Key: JHQLKJLRTPIZDJ-UHFFFAOYSA-N
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Description

. This compound features a chroman ring, a triazole ring, and an azetidine ring, making it a versatile molecule for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of chroman-2-yl(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone typically involves multi-step organic reactionsCommon reagents used in these reactions include azides, alkynes, and various catalysts to facilitate the formation of the triazole ring via click chemistry.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Chroman-2-yl(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The chroman ring can be oxidized to form quinones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The azetidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the chroman ring yields quinones, while reduction of the triazole ring can produce dihydrotriazoles. Substitution reactions on the azetidine ring can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Chroman-2-yl(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: The compound is explored for its use in materials science, such as in the development of new polymers or catalysts.

Comparison with Similar Compounds

Similar Compounds

    Chroman derivatives: Compounds with similar chroman structures but different substituents.

    Triazole derivatives: Molecules containing the triazole ring with various functional groups.

    Azetidine derivatives: Compounds featuring the azetidine ring with different side chains.

Uniqueness

Chroman-2-yl(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone is unique due to its combination of three distinct ring systems, which confer a diverse range of chemical reactivity and biological activity. This makes it a valuable compound for research and development in multiple scientific disciplines .

Properties

IUPAC Name

[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]-(3,4-dihydro-2H-chromen-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c23-18(17-8-7-13-3-1-2-4-16(13)24-17)21-9-14(10-21)22-11-15(19-20-22)12-5-6-12/h1-4,11-12,14,17H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHQLKJLRTPIZDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN(N=N2)C3CN(C3)C(=O)C4CCC5=CC=CC=C5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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